Home > Products > Screening Compounds P18169 > Dimethyl ether tubocurarine iodide
Dimethyl ether tubocurarine iodide -

Dimethyl ether tubocurarine iodide

Catalog Number: EVT-14117684
CAS Number:
Molecular Formula: C40H48I2N2O6
Molecular Weight: 906.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dimethyl ether tubocurarine iodide is a chemical compound derived from d-tubocurarine, a well-known neuromuscular blocking agent. This compound is of significant interest in pharmacology due to its enhanced potency compared to its parent compound. Dimethyl ether tubocurarine iodide is classified as a muscle relaxant and is primarily utilized in anesthesiology.

Source

The compound is synthesized through the methylation of d-tubocurarine chloride, which itself is extracted from the bark of the Chondrodendron tomentosum plant, traditionally used by indigenous peoples of South America as a poison for hunting. The synthesis and pharmacological properties of dimethyl ether tubocurarine iodide have been explored in various studies, highlighting its increased efficacy over d-tubocurarine chloride .

Classification

Dimethyl ether tubocurarine iodide falls under the category of neuromuscular blockers, specifically non-depolarizing agents. It acts as a competitive antagonist at the neuromuscular junction, inhibiting the action of acetylcholine at nicotinic receptors on skeletal muscles.

Synthesis Analysis

Methods

The synthesis of dimethyl ether tubocurarine iodide typically involves the following steps:

  1. Methylation: The hydroxyl groups on d-tubocurarine are alkylated using methylating agents such as methyl iodide or dimethyl sulfate. This process converts the hydroxy groups into methoxy groups, resulting in the formation of dimethyl ether tubocurarine.
  2. Isolation: The synthesized product can be isolated as an iodide salt, which enhances its stability and bioavailability.

Technical Details

The reaction conditions must be carefully controlled to ensure high yields and purity. The use of solvents like acetone or ethanol may facilitate the methylation process, while temperature and pH are crucial parameters that influence the reaction kinetics.

Molecular Structure Analysis

Structure

Dimethyl ether tubocurarine iodide has a complex molecular structure characterized by:

  • Chemical Formula: C37_{37}H41_{41}N2_2O6_6I
  • Molecular Weight: Approximately 688.6 g/mol
  • Functional Groups: Two methoxy groups and an iodide ion contribute to its unique pharmacological properties.

Data

The structural modifications from d-tubocurarine to dimethyl ether tubocurarine iodide significantly impact its interaction with nicotinic receptors, enhancing binding affinity and potency .

Chemical Reactions Analysis

Reactions

Dimethyl ether tubocurarine iodide primarily undergoes hydrolysis in biological systems, where it can revert to its parent compound under certain conditions:

  • Hydrolysis: In physiological environments, the methoxy groups can be hydrolyzed back to hydroxyl groups, influencing its pharmacological activity.
  • Receptor Binding: The compound competes with acetylcholine for binding sites on nicotinic receptors at the neuromuscular junction.

Technical Details

The kinetics of these reactions are influenced by factors such as pH, temperature, and enzyme presence, which can affect both the stability and efficacy of the compound in therapeutic applications .

Mechanism of Action

Process

Dimethyl ether tubocurarine iodide exerts its effects by:

  1. Competitive Inhibition: It binds to nicotinic acetylcholine receptors on the motor end plate without activating them, preventing acetylcholine from eliciting muscle contraction.
  2. Neuromuscular Blockade: This results in paralysis of skeletal muscles, which is particularly useful during surgical procedures requiring anesthesia.

Data

Studies indicate that dimethyl ether tubocurarine iodide is more than six times as potent as d-tubocurarine chloride on a weight-for-weight basis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Dimethyl ether tubocurarine iodide is stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperature variations.
  • pKa Values: The ionization state can influence its pharmacokinetics and dynamics.

Relevant data indicate that these properties facilitate its use in clinical settings where precise control over muscle relaxation is required .

Applications

Dimethyl ether tubocurarine iodide has several scientific uses:

  • Anesthesia: It is primarily employed as a muscle relaxant during surgical procedures to facilitate intubation and improve surgical conditions.
  • Research: It serves as a tool in pharmacological studies aimed at understanding neuromuscular transmission and receptor interactions.

The compound's enhanced potency makes it a valuable asset in both clinical and research environments, contributing to advancements in anesthetic techniques and neuromuscular physiology .

Historical Context and Development of Dimethyl Ether Tubocurarine Iodide

Evolution from Natural Alkaloid Sources: From Chondrodendron Extracts to Synthetic Derivatives

Dimethyl ether tubocurarine iodide originated from the quest to refine naturally occurring curare alkaloids. Indigenous communities of South America used crude curare—primarily derived from Chondrodendron tomentosum (Menispermaceae family) and Strychnos species (Loganiaceae family)—as arrow poisons for hunting. These plant extracts contained complex mixtures of bioactive compounds, with the bisbenzylisoquinoline alkaloid d-tubocurarine identified as the primary neuromuscular blocking agent [4] [5].

Harold King’s 1935 isolation of crystalline d-tubocurarine from museum curare samples marked a turning point. Structural analysis revealed two critical features: a bisbenzylisoquinoline backbone (characteristic of true isoquinoline alkaloids), phenolic hydroxyl groups, and two quaternary ammonium groups essential for nicotinic acetylcholine receptor (nAChR) binding [4] [5]. The phenolic groups, however, contributed to undesirable histamine release and ganglionic blockade. Methylating these hydroxyl groups generated dimethyl ether tubocurarine iodide—a semisynthetic derivative with retained neuromuscular efficacy but reduced side effects [1] [5]. This modification exemplified early efforts to optimize plant-derived alkaloids through targeted chemistry.

Table 1: Plant Sources and Key Alkaloids in Curare

Botanical SourceFamilyPrimary AlkaloidsStructural Class
Chondrodendron tomentosumMenispermaceaed-TubocurarineBisbenzylisoquinoline
Strychnos toxiferaLoganiaceaeCurare alkaloids (e.g., C-toxiferine)Strychnine-type indole alkaloids
Chondrodendron platophyllumMenispermaceaeDimethyl tubocurarineModified bisbenzylisoquinoline

Key Milestones in the Structural Modification of d-Tubocurarine

The transformation of d-tubocurarine into its dimethyl ether derivative was driven by structure-activity relationship (SAR) studies. King’s 1939 structural elucidation confirmed d-tubocurarine contained two ionizable phenolic hydroxyl groups alongside quaternary nitrogens [1]. In 1946, James Dutcher demonstrated that methylating these hydroxyls using methyl iodide yielded the dimethyl ether analog, fundamentally altering its pharmacology [1] [5].

Collier, Paris, and Woolf’s landmark 1948 study systematically compared the two compounds across rodent species. They reported dimethyl ether tubocurarine iodide exhibited:

  • Enhanced Neuromuscular Potency: 1.5–2× greater blocking activity in mice, rats, and guinea pigs due to improved nAChR affinity [1].
  • Reduced Autonomic Effects: Negligible ganglionic blockade and histamine release versus d-tubocurarine, attributed to eliminated phenolic ionization [1] [2].
  • Altered Solubility Profile: The iodide salt improved water solubility compared to d-tubocurarine chloride, facilitating clinical formulation [1].

This work established that minor structural changes—converting polar OH groups to OCH₃—could selectively enhance neuromuscular specificity while mitigating cardiovascular risks. It laid the foundation for designing safer benzylisoquinolinium agents like atracurium [2] [4].

Table 2: Pharmacological Properties of Tubocurarine vs. Dimethyl Ether Derivative

Propertyd-Tubocurarine ChlorideDimethyl Ether Tubocurarine IodideChange
Phenolic Group ChemistryFree hydroxyl (OH) groupsMethylated (OCH₃) groupsIncreased lipophilicity
Neuromuscular Blockade (ED₅₀ in mice)0.25 mg/kg0.14 mg/kg44% increase in potency
Ganglionic BlockadeSignificantMinimal~90% reduction
Histamine ReleaseHigh (+++)Low (+)~70% reduction
Solubility in WaterModerateHighImproved formulation

Role in Early Neuromuscular Blockade Research: Transition from Curare to Modern Analogues

Dimethyl ether tubocurarine iodide bridged crude curare and modern synthetic neuromuscular blockers. Its clinical adoption began in the 1950s, notably in electroconvulsive therapy (ECT) to prevent traumatic fractures during seizures. Bennett’s 1950 clinical report documented its efficacy in modifying ECT-induced convulsions with minimal hemodynamic disruption, validating its improved safety over d-tubocurarine [3].

Concurrently, pharmacodynamic studies revealed its mechanism: competitive antagonism of postsynaptic nAChRs without depolarizing membranes—a trait defining nondepolarizing blockers [2] [4]. This specificity catalyzed research into shorter-acting, metabolically labile analogues. Key advances included:

  • Atracurium (1981): Engineered with ester bonds and Hofmann elimination for organ-independent degradation, inspired by dimethyl tubocurarine’s quaternary structure [2].
  • Structure-Activity Principles: Confirmed that bis-quaternary ammonium separation (14Å optimal) and steric bulk determined potency and onset—principles refined using dimethyl tubocurarine as a template [4].

The compound also influenced anesthetic protocols. Cecil Gray’s “Liverpool technique” (1946) combined dimethyl ether tubocurarine with barbiturates and opioids, establishing balanced anesthesia—a paradigm still central to practice [4].

Table 3: Early Clinical Applications of Dimethyl Ether Tubocurarine Iodide

Clinical ContextRoleImpactReferences
Electroconvulsive Therapy (1950s)Prevented bone fractures during seizuresReduced ECT morbidity; replaced d-tubocurarine [3]
Thoracic SurgeryFacilitated ribcage relaxationEnabled controlled ventilation [3]
Balanced AnesthesiaComponent of narcosis-relaxation-analgesia triadStandardized modern anesthesia protocols [4]

Properties

Product Name

Dimethyl ether tubocurarine iodide

IUPAC Name

9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;diiodide

Molecular Formula

C40H48I2N2O6

Molecular Weight

906.6 g/mol

InChI

InChI=1S/C40H48N2O6.2HI/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;;/h9-14,21-24,31-32H,15-20H2,1-8H3;2*1H/q+2;;/p-2

InChI Key

DIGFQJFCDPKEPF-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.